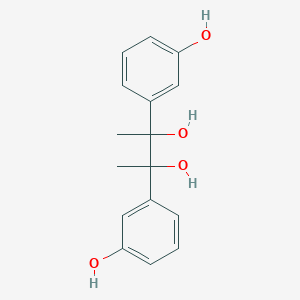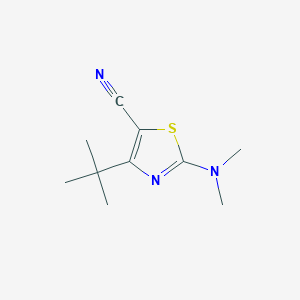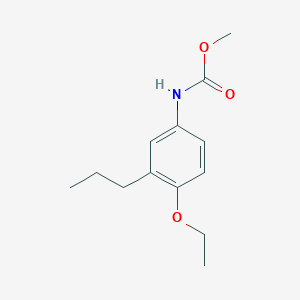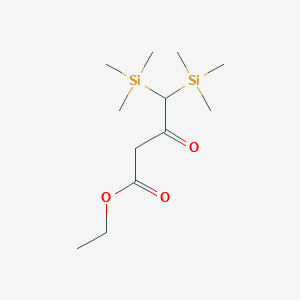
2-Amino-14-methylhexadec-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-14-methylhexadec-4-ene-1,3-diol is an organic compound with the molecular formula C17H35NO2. It is a sphingoid base, which means it is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain fatty acids or their derivatives.
Amidation: The fatty acid is first converted into an amide through a reaction with ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Double Bond Introduction: The double bond is introduced through dehydrogenation reactions, typically using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation, reduction, and hydroxylation reactions.
Catalysts: Industrial catalysts are employed to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-14-methylhexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Amino-14-methylhexadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in sphingolipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties.
Mechanism of Action
The mechanism of action of 2-Amino-14-methylhexadec-4-ene-1,3-diol involves its interaction with cellular membranes and enzymes involved in sphingolipid metabolism. The compound can:
Modulate Enzyme Activity: It affects the activity of enzymes such as sphingomyelinase and ceramidase, which are involved in the breakdown and synthesis of sphingolipids.
Alter Membrane Properties: By incorporating into cell membranes, it can influence membrane fluidity and permeability, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally related compound with a similar sphingoid base structure.
Phytosphingosine: Another sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: A saturated analog of sphingosine.
Uniqueness
2-Amino-14-methylhexadec-4-ene-1,3-diol is unique due to its specific structure, which includes a methyl group at the 14th position and a double bond at the 4th position. This unique structure imparts distinct biochemical properties, making it valuable in research and industrial applications.
Properties
CAS No. |
86067-68-7 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-amino-14-methylhexadec-4-ene-1,3-diol |
InChI |
InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |
InChI Key |
NJVGCHGRFMZTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCC=CC(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)

